1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole
Overview
Description
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole is a complex organic compound that features two benzotriazole moieties and two phenylsulfanyl groups. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, materials science, and pharmaceuticals. The unique structure of this compound imparts specific chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with appropriate phenylsulfanyl precursors under controlled conditions. One common method includes the use of coupling reagents such as 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to facilitate the formation of the desired product . The reaction conditions often involve the use of organic solvents like acetonitrile and bases such as diisopropylethylamine to promote the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole undergoes several types of chemical reactions, including:
Reduction: The benzotriazole moieties can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole groups act as leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole involves its ability to form stable intermediates during chemical reactions. The benzotriazole moieties act as leaving groups, facilitating various transformations. In biological systems, the compound can interact with enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
- 1-Hydroxybenzotriazole (HOBt)
- 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
Uniqueness
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole is unique due to the presence of both benzotriazole and phenylsulfanyl groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one type of functional group .
Properties
IUPAC Name |
1-[2-(benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]benzotriazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6S2/c1-3-11-19(12-4-1)33-25(31-23-17-9-7-15-21(23)27-29-31)26(34-20-13-5-2-6-14-20)32-24-18-10-8-16-22(24)28-30-32/h1-18,25-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXMXMZBAGYTIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(N2C3=CC=CC=C3N=N2)SC4=CC=CC=C4)N5C6=CC=CC=C6N=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173928 | |
Record name | 1H-Benzotriazole, 1,1′-[1,2-bis(phenylthio)-1,2-ethanediyl]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132369-07-4 | |
Record name | 1H-Benzotriazole, 1,1′-[1,2-bis(phenylthio)-1,2-ethanediyl]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132369-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole, 1,1′-[1,2-bis(phenylthio)-1,2-ethanediyl]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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